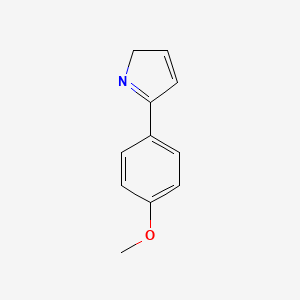

5-(4-methoxyphenyl)-2H-pyrrole

Description

Significance of Pyrrole (B145914) Heterocycles in Contemporary Chemical Research

Pyrrole and its derivatives are integral to a wide range of scientific disciplines, including medicinal chemistry, materials science, and organic synthesis. atamanchemicals.comnovapublishers.com The pyrrole nucleus is a common scaffold in numerous natural products, such as heme, chlorophyll, and various alkaloids, highlighting its fundamental role in biological processes. researchgate.netijarsct.co.inmdpi.com This natural prevalence has inspired chemists to incorporate the pyrrole motif into synthetic molecules, leading to the discovery of compounds with a broad spectrum of pharmacological activities. nih.govresearchgate.net

In medicinal chemistry, pyrrole derivatives have been successfully developed into drugs for treating a variety of conditions, including bacterial infections, inflammation, cancer, and viral diseases. nih.govscitechnol.comrsc.org The blockbuster drug atorvastatin, a cholesterol-lowering agent, features a pyrrole core, underscoring the therapeutic potential of this heterocyclic system. scitechnol.comrsc.org The ability of the pyrrole ring to be readily substituted allows for the fine-tuning of a molecule's biological and chemical properties. mdpi.comontosight.ai

Beyond pharmaceuticals, pyrrole-based compounds are at the forefront of materials science research. researchgate.net Polypyrrole, a conductive polymer, is utilized in the development of sensors, batteries, and antistatic coatings due to its unique electronic properties. atamanchemicals.comacs.org The versatility of pyrrole chemistry also extends to its use in the synthesis of dyes, perfumes, and agrochemicals. atamanchemicals.comscitechnol.com

Overview of 5-(4-methoxyphenyl)-2H-pyrrole as a Research Subject

Within the diverse family of pyrrole derivatives, this compound has emerged as a compound of interest for researchers. This particular molecule features a 4-methoxyphenyl (B3050149) group attached to the 5-position of a 2H-pyrrole ring. The "2H" designation indicates that the nitrogen atom is not part of a fully aromatic system in this specific tautomeric form.

The presence of the methoxyphenyl group, an electron-donating substituent, can significantly influence the electronic properties and reactivity of the pyrrole ring. This structural feature makes this compound a valuable building block in organic synthesis, particularly for the construction of more complex heterocyclic systems. chemimpex.com Researchers are actively exploring its potential in the development of novel compounds with applications in medicinal chemistry and materials science. ontosight.aichemimpex.com

Chemical and Physical Properties

The fundamental characteristics of this compound are defined by its molecular structure, which dictates its physical properties and chemical behavior.

Molecular Structure and Formula

The chemical structure of this compound consists of a five-membered dihydropyrrole ring attached to a phenyl ring, which is substituted with a methoxy (B1213986) group at the para position.

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO |

| Molecular Weight | 175.23 g/mol |

| IUPAC Name | 5-(4-methoxyphenyl)-3,4-dihydro-2H-pyrrole |

| CAS Number | 22217-80-7 |

This data is compiled from multiple sources for accuracy. chemimpex.comchemsrc.com

Physical Properties

The physical state and solubility of a compound are critical for its handling, formulation, and application in various research and industrial settings.

| Property | Description |

| Appearance | White crystalline powder |

| Boiling Point | 264.6°C at 760 mmHg |

| Density | 1.07 g/cm³ |

This data is compiled from multiple sources for accuracy. chemimpex.comchemsrc.com

Synthesis and Characterization

The preparation and verification of this compound are crucial steps for its use in further research. Various synthetic routes and analytical techniques are employed to achieve and confirm the desired product.

Synthetic Methodologies

The synthesis of substituted pyrroles can be achieved through several strategies. One common approach involves the reaction of a ketoxime with an alkyne, a method known as the Trofimov reaction. researchgate.net Another versatile method is the multicomponent reaction, which allows for the construction of the pyrrole ring in a single step from simple starting materials. rsc.org For the synthesis of 5-aryl-3,4-dihydro-2H-pyrroles specifically, a gold-catalyzed tandem addition–cyclization cascade has been shown to be a highly effective method. This reaction utilizes an aminoacetaldehyde acetal (B89532) derivative and a terminal alkyne bearing the desired aryl substituent. The synthesis of related diethyl 2H-pyrrole-4,4(3H)-dicarboxylates has been achieved through the rearrangement of N-vinylaziridines. beilstein-journals.org

Spectroscopic Data and Characterization

Once synthesized, the identity and purity of this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, providing a detailed map of the molecule's structure. For a related compound, 1-benzyl-2-(4-methoxy-phenyl)-5-p-tolyl-1H-pyrrole, characteristic proton signals appear in specific regions of the spectrum, and the carbon signals confirm the presence of the aromatic rings and other functional groups. amazonaws.com

Mass Spectrometry (MS) : This technique provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. amazonaws.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. For a similar compound, 4-(4-methoxyphenyl)-2-(thiophen-2-yl)-1H-pyrrole, characteristic peaks would indicate the presence of N-H and C-H bonds. iucr.org

Applications in Research

The unique structure of this compound makes it a valuable tool in various areas of chemical research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

5-(4-methoxyphenyl)-2H-pyrrole |

InChI |

InChI=1S/C11H11NO/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11/h2-7H,8H2,1H3 |

InChI Key |

SWDGJSZQNOXEEG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NCC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 4 Methoxyphenyl 2h Pyrrole and Its Analogues

Strategies for Pyrrole (B145914) Core Construction with Methoxyphenyl Moieties

Paal-Knorr Condensation and Variants

The Paal-Knorr synthesis is a cornerstone method for the formation of pyrroles, involving the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan byproducts. organic-chemistry.org The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole ring. wikipedia.org

While the classic Paal-Knorr reaction is robust, its efficiency can be limited by harsh reaction conditions, such as prolonged heating in acid, which may not be suitable for substrates with sensitive functional groups. researchgate.netresearchgate.net To address these limitations, several variants have been developed. Microwave-assisted Paal-Knorr reactions, for instance, have been shown to significantly reduce reaction times and improve yields. researchgate.net One study reported the synthesis of various pyrroles from β-ketoesters in the presence of acetic acid using a microwave reactor at 120-150 °C for 2 to 10 minutes, with yields ranging from 65% to 89%. researchgate.net

Furthermore, the development of greener methods has led to the use of novel catalyst/solvent systems. A low melting mixture of N,N'-dimethylurea and L-(+)-tartaric acid has been successfully employed as a dual catalyst and solvent for the Paal-Knorr condensation of 2,5-hexanedione or 2,5-dimethoxytetrahydrofuran with various amines, producing mono- and dipyrroles in good to excellent yields. researchgate.net

| Starting Materials | Reagents/Conditions | Product | Yield | Reference |

| 1,4-Dicarbonyl compound, Primary amine/Ammonia | Neutral or weakly acidic conditions | Substituted pyrrole | Good | organic-chemistry.orgchempedia.info |

| β-Ketoesters, Amines | Acetic acid, Microwave (120-150 °C) | Substituted pyrroles | 65-89% | researchgate.net |

| 2,5-Hexanedione/2,5-Dimethoxytetrahydrofuran, Amines | N,N'-dimethylurea/L-(+)-tartaric acid | Mono- and dipyrroles | Good to Excellent | researchgate.net |

Reactions Involving Imidothioates

While direct search results for the synthesis of 5-(4-methoxyphenyl)-2H-pyrrole specifically using imidothioates are limited, the functionalization of related heterocyclic systems provides insights into potential synthetic routes. For instance, S-alkylation of triazole-thiol derivatives containing a 4-methoxyphenyl (B3050149) group has been demonstrated. In one study, 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol was S-alkylated using 2-bromo-1-phenylethanone in the presence of cesium carbonate to yield the corresponding ketone with a 79% yield after recrystallization. mdpi.com This highlights the reactivity of sulfur-containing heterocycles which could be analogous to the reactivity of imidothioates in pyrrole synthesis.

Another relevant synthesis involves the acylation of thiosemicarbazide with 4-methoxybenzoyl chloride, followed by cyclization to form 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives. nih.gov These examples suggest that imidothioate-based strategies could be adapted for the synthesis of methoxyphenyl-substituted pyrroles, likely proceeding through intermediates that undergo cyclization and subsequent functionalization.

Aziridine-Mediated Cyclizations

The use of aziridines as precursors for pyrrole synthesis offers an atom-economical approach where all atoms of the reactants are incorporated into the final product, with the exception of a water molecule. nih.gov This method typically involves the regioselective ring-opening of an aziridine followed by an intramolecular cyclization with a γ-carbonyl group in the presence of a Lewis or protic acid. nih.gov

Several strategies have been developed utilizing aziridines. Propargyl aziridines can undergo intramolecular cyclization and ring-opening with the aid of metal catalysts to form pyrroles. nih.gov Vinyl aziridines can also serve as starting materials, proceeding through a 1,3-sigmatropic shift and oxidation or a [3+2] cycloaddition with an olefin. nih.gov A notable advantage of some aziridine-mediated methods is the avoidance of metal catalysts, which can be a drawback in other synthetic routes. nih.gov

| Aziridine Precursor | Reaction Type | Conditions | Product | Reference |

| Aziridine with γ-carbonyl | Ring-opening and intramolecular cyclization | Lewis or protic acid | Multi-substituted pyrrole | nih.gov |

| Propargyl aziridine | Intramolecular cyclization and ring-opening | Metal catalyst | Pyrrole | nih.gov |

| Vinyl aziridine | 1,3-sigmatropic shift and oxidation or [3+2] cycloaddition | - | Pyrrole | nih.gov |

Multi-component Reaction Approaches

Multi-component reactions (MCRs) provide an efficient pathway to synthesize complex molecules like substituted pyrroles in a single step from three or more starting materials. bohrium.comrsc.org These reactions are highly atom-economical and allow for the creation of molecular diversity. bohrium.com

One example of a three-component reaction involves the coupling of β-dicarbonyl compounds, arylglyoxals, and ammonium acetate in water to produce 4-hydroxy-5-arylpyrroles. researchgate.net The proposed mechanism involves an initial aldol addition to form a 1,4-dicarbonyl intermediate, which then undergoes a Paal-Knorr type cyclization and dehydration. researchgate.net

Another MCR approach for pyrrole synthesis is the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC). mdpi.com In this reaction, TosMIC reacts with an α,β-unsaturated compound in the presence of a base. The resulting carbanion attacks the unsaturated system, leading to an intramolecular [3+2] cycloaddition followed by the elimination of the tosyl group to form the pyrrole ring. mdpi.com

| Reaction Type | Starting Materials | Key Reagent | Product | Reference |

| Three-component | β-Dicarbonyl compounds, Arylglyoxals, Ammonium acetate | Water | 4-Hydroxy-5-arylpyrroles | researchgate.net |

| Van Leusen | α,β-Unsaturated compound, Amine | Tosylmethyl isocyanide (TosMIC) | Substituted pyrrole | mdpi.com |

Catalytic C-H Borylation and Suzuki Coupling

A modern and efficient two-step method for the synthesis of 5-aryl-pyrrole derivatives involves an initial catalytic C-H borylation of the pyrrole ring followed by a Suzuki cross-coupling reaction. semanticscholar.orgmdpi.comnih.gov This approach allows for the direct functionalization of the pyrrole core without the need for protecting groups on the pyrrole nitrogen. mdpi.comresearchgate.net

The first step consists of the iridium-catalyzed borylation of a commercially available pyrrole-2-carboxylate ester. mdpi.comresearchgate.net The resulting borylated pyrrole can then be subjected to Suzuki coupling with various aryl bromides, including those with electron-rich and electron-deficient substituents. mdpi.com This coupling is typically catalyzed by a palladium complex, such as Pd(OAc)2/SPhos or Pd(PPh3)4. mdpi.com This methodology has been shown to produce 5-aryl substituted pyrrole-2-carboxylates in good to excellent yields and is tolerant of a variety of functional groups on the aryl bromide coupling partner. mdpi.comnih.gov

| Step | Reaction | Catalyst | Reactants | Product | Yield | Reference |

| 1 | C-H Borylation | Iridium catalyst | Pyrrole-2-carboxylate ester, Boronic ester | Borylated pyrrole | >99% | researchgate.net |

| 2 | Suzuki Coupling | Pd(OAc)2/SPhos or Pd(PPh3)4 | Borylated pyrrole, Aryl bromide | 5-Aryl substituted pyrrole-2-carboxylate | Good to Excellent | mdpi.com |

Functionalization and Derivatization of this compound

Once the this compound core is synthesized, it can be further functionalized to create a diverse range of derivatives. The pyrrole ring is an electron-rich system, making it susceptible to electrophilic substitution reactions. pharmaguideline.com

Common functionalization reactions for pyrroles include:

Acylation: The introduction of an acyl group can be achieved using reagents like acetic anhydride or N-acetyl imidazole. The reaction with acetic anhydride typically requires high temperatures (around 200°C) to yield 2-acetylpyrrole. pharmaguideline.com

Vilsmeier-Haack Reaction: This reaction is used for the formylation of pyrroles. It employs phosphorus oxychloride and dimethylformamide, followed by hydrolysis, to produce pyrrole-2-carbaldehyde. pharmaguideline.com

Alkylation and Arylation: N-alkylation or N-arylation can occur when the pyrrole is treated with an alkyl or aryl halide in the presence of a base. The presence of electron-withdrawing substituents on the pyrrole ring can facilitate these reactions. pharmaguideline.com

Ring Expansion: Under specific conditions, such as heating with sodium ethoxide, the five-membered pyrrole ring can be expanded to a six-membered pyridine ring. pharmaguideline.com

These functionalization reactions allow for the modification of the physicochemical properties of this compound and the introduction of various functional groups for further synthetic transformations or for tuning its biological activity.

Electrophilic Substitution Reactions

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The position of substitution is influenced by the directing effects of the existing substituents and the nature of the electrophile. For 5-arylpyrroles, electrophilic attack generally occurs at the C2 or C5 position, which are electronically activated.

Nitration, Sulfonation, and Acylation:

Standard electrophilic substitution reactions such as nitration, sulfonation, and acylation can be employed to introduce functional groups onto the pyrrole ring of this compound and its derivatives. The conditions for these reactions must be carefully controlled to avoid polymerization or degradation of the pyrrole ring, which is sensitive to strong acids. semanticscholar.org For instance, nitration can be achieved using milder reagents like nitric acid in acetic anhydride at low temperatures to afford nitro-substituted pyrroles. youtube.com Similarly, sulfonation can be carried out using a sulfur trioxide-pyridine complex. youtube.com Acylation reactions, such as Friedel-Crafts acylation, introduce acyl groups onto the pyrrole ring, providing a versatile handle for further synthetic transformations.

Vilsmeier-Haack and Houben-Hoesch Reactions:

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org It utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group. wikipedia.orgjk-sci.com This reaction is highly effective for pyrroles, leading to the formation of pyrrole-2-carbaldehydes, which are valuable intermediates in the synthesis of more complex molecules. organic-chemistry.orgijpcbs.com The reaction proceeds via an electrophilic attack of the Vilsmeier reagent on the pyrrole ring, followed by hydrolysis to yield the aldehyde. wikipedia.org

The Houben-Hoesch reaction is another method for the acylation of electron-rich aromatic compounds. It involves the reaction of a nitrile with an aromatic substrate in the presence of a Lewis acid catalyst, followed by hydrolysis. This reaction can be used to introduce keto groups into the pyrrole nucleus, providing an alternative to Friedel-Crafts acylation, particularly when the substrate is sensitive to the conditions of the latter. An intramolecular variant of the Houben-Hoesch reaction has been utilized in the synthesis of substituted indoles from pyrrole-3-carboxaldehydes. researchgate.net

Selective Reductions and Oxidations

Selective reduction and oxidation reactions are crucial for modifying the functional groups present on the this compound scaffold without altering the core heterocyclic structure.

The selective reduction of carbonyl groups, such as esters or ketones, attached to the pyrrole ring can be achieved using various reducing agents. For example, pyrrole-2,5-dicarboxylates can be selectively mono-reduced to the corresponding mono-alcohol using diisobutylaluminum hydride (DIBAL-H). nih.gov The presence of an unprotected nitrogen atom on the pyrrole ring plays a significant role in this selectivity. nih.gov In another instance, a carbonyl intermediate was unexpectedly reduced to a triazolone using sodium borohydride. mdpi.com

Oxidation reactions can be employed to introduce or modify functional groups. For example, the oxidation of a side chain attached to the pyrrole ring can lead to the formation of carboxylic acids or other oxygenated functionalities, which can then be used for further derivatization.

Formation of Hydrazide and Hydrazone Derivatives

Hydrazide and hydrazone derivatives of pyrroles are of significant interest due to their diverse biological activities. nih.gov These derivatives are typically synthesized by the condensation of a pyrrole-containing carbonyl compound (aldehyde or ketone) with a hydrazine or a substituted hydrazine. nih.gov The resulting hydrazones possess a C=N-NH linkage and have been explored for their potential as antimycobacterial agents. researchgate.netsemanticscholar.org The synthesis often involves simple condensation reactions in a suitable solvent, sometimes with acid catalysis. The hydrazone moiety can act as a versatile linker in the design of hybrid molecules incorporating the pyrrole scaffold with other pharmacologically active fragments. semanticscholar.org

Cycloaddition Reactions

Cycloaddition reactions, particularly the Diels-Alder reaction, provide a powerful tool for the construction of complex polycyclic structures containing the pyrrole ring. The pyrrole ring can act as a diene in [4+2] cycloaddition reactions, although its aromatic character can limit its reactivity. ucla.edu To enhance reactivity, electron-withdrawing groups are often attached to the pyrrole nitrogen. ucla.edu

The Diels-Alder reaction of 1-aryl-4- and 5-methoxycarbonyl-1H-pyrrole-2,3-diones with various 1,3-dienes has been shown to proceed in a regio- and stereo-selective manner to produce hydroindoles. scispace.com The cycloaddition of pyrroles with highly reactive dienophiles like N-phenylmaleimide can occur at room temperature. ucla.edu Intramolecular Diels-Alder reactions of pyrroles have also been investigated, offering a route to fused heterocyclic systems. ucla.edu Furthermore, [5+2] cycloaddition reactions involving oxidopyrylium ylides have been utilized to construct seven-membered rings fused to the pyrrole core. illinoisstate.edu

Intramolecular Heterocyclization Pathways

Intramolecular heterocyclization reactions are a key strategy for the synthesis of fused heterocyclic systems containing a pyrrole ring. These reactions involve the cyclization of a pyrrole derivative bearing a suitable side chain that can react with the pyrrole nucleus or another functional group on the side chain. For example, N-alkyne-substituted pyrrole esters can undergo intramolecular nucleophilic or electrophilic cyclization to form pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. beilstein-journals.org These reactions provide efficient routes to complex heterocyclic scaffolds that are of interest in medicinal chemistry.

Green Chemistry Principles in Synthetic Approaches

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. Green chemistry principles, such as the use of alternative energy sources and non-toxic solvents, are increasingly being applied to the synthesis of pyrroles. semanticscholar.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology has been successfully applied to various steps in the synthesis of this compound and its analogs.

For instance, the Clauson-Kaas reaction, a well-known method for synthesizing N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran and primary amines, can be significantly enhanced under microwave irradiation. beilstein-journals.orgpensoft.net These reactions can often be carried out under solvent-free conditions or in environmentally friendly solvents like water, further enhancing their green credentials. beilstein-journals.orgnih.gov Microwave-assisted synthesis has also been employed in multicomponent reactions to generate substituted pyrrole derivatives in a single step. nih.gov The use of microwave irradiation can lead to cleaner reactions with easier purification of the final products. nih.gov

Table of Synthetic Methodologies and Key Features

| Synthetic Methodology | Reagents/Conditions | Key Features |

| Electrophilic Substitution | ||

| Nitration | HNO₃, Acetic Anhydride, -10°C youtube.com | Introduction of nitro groups |

| Sulfonation | SO₃-Pyridine complex, 100°C youtube.com | Introduction of sulfonic acid groups |

| Vilsmeier-Haack Reaction | POCl₃, DMF wikipedia.orgjk-sci.com | Formylation of the pyrrole ring |

| Houben-Hoesch Reaction | Nitrile, Lewis Acid | Acylation of the pyrrole ring |

| Selective Reductions | ||

| Carbonyl Reduction | Diisobutylaluminum hydride nih.gov | Selective reduction of esters to alcohols |

| Hydrazone Formation | ||

| Condensation | Hydrazine derivatives nih.gov | Formation of C=N-NH linkage |

| Cycloaddition Reactions | ||

| Diels-Alder Reaction | Dienes/Dienophiles ucla.eduscispace.com | Construction of polycyclic systems |

| Intramolecular Heterocyclization | ||

| Nucleophilic/Electrophilic Cyclization | N-alkyne-substituted pyrroles beilstein-journals.org | Formation of fused heterocyclic rings |

| Green Chemistry Approaches | ||

| Microwave-Assisted Synthesis | Microwave irradiation nih.govnih.gov | Faster reactions, higher yields, often solvent-free |

Solvent-Free Methods

Solvent-free synthesis offers a green alternative to conventional methods by eliminating the use of volatile organic compounds, which often leads to safer protocols, simpler execution, and improved yields. researchgate.net These reactions can be facilitated by various means, including microwave irradiation or the use of solid-acid catalysts under neat conditions.

One prominent solvent-free approach is the microwave-induced, iodine-catalyzed Paal-Knorr synthesis of N-substituted pyrroles. This method involves the reaction of primary amines with 2,5-dimethoxytetrahydrofuran without any solvent. The reaction proceeds rapidly and in high yields. For instance, the synthesis of 1-(4-methoxyphenyl)-1H-pyrrole, an analogue of the target compound, is achieved by reacting 4-methoxyaniline with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of molecular iodine under microwave irradiation. nih.gov The reaction mechanism is believed to involve the initial deprotection of the methoxy (B1213986) groups in 2,5-dimethoxytetrahydrofuran under mild acidic conditions and microwave irradiation to form a dialdehyde intermediate, which then reacts with the amine through nucleophilic addition and subsequent dehydration-aromatization to yield the pyrrole. nih.gov

Heterogeneous catalysts, such as Preyssler heteropolyacids supported on mesoporous alumina, have also been employed for the Paal-Knorr synthesis under solvent-free conditions, affording pyrrole derivatives in yields ranging from 50–98% at 60 °C. mdpi.com Similarly, a simple mixture of enaminones and α-bromoketones at room temperature for three hours has been reported to produce 1,2,3,5-tetrasubstituted pyrroles without the need for any solvent or catalyst. alliedacademies.org

Table 1: Solvent-Free Synthesis of a 1-(4-methoxyphenyl)-1H-pyrrole nih.gov

| Reactant A | Reactant B | Catalyst (mol%) | Conditions | Time (min) | Yield (%) |

|---|

Nanocatalysis in Pyrrole Synthesis

The application of nanocatalysts in organic synthesis represents a significant advancement, offering advantages such as high efficiency, large surface area, and ease of recovery and reuse. researchgate.netnih.gov These properties make nanocatalysis a highly attractive and sustainable approach for the synthesis of pyrrole derivatives. researchgate.net Various metallic and metal oxide nanoparticles have been successfully utilized as heterogeneous catalysts for constructing the pyrrole ring. researchgate.net

Magnetic nanoparticles, in particular, have gained traction due to their straightforward separation from the reaction mixture using an external magnet. researchgate.net For example, CoFe2O4@SiO2‐PA‐CC‐guanidine magnetic nanoparticles have been used for the synthesis of 3,5‐disubstituted‐2,6‐dicyanoanilines, showcasing the potential of such catalysts. researchgate.net Another example is the use of Fe3O4@SiO2-PTMS-Guanidine-SA nanoparticles as an effective catalyst for synthesizing N-substituted pyrroles from primary amines and 2,5-hexanedione under mild conditions with high to excellent yields. researchgate.net

Copper oxide (CuO) nanoparticles have also been demonstrated as an effective and inexpensive heterogeneous catalyst for the one-pot, four-component synthesis of highly substituted pyrroles. researchgate.net This method involves the reaction of aromatic aldehydes, β-keto esters, nitromethane, and an amine, providing excellent yields under mild conditions. researchgate.net Similarly, ZnO nanoparticles have been used under sonochemical conditions for the three-component, one-pot synthesis of 1,2,3,5-tetrasubstituted pyrroles, highlighting the catalyst's reusability and the solvent-free nature of the reaction. nih.gov

The development of bifunctional 3d-metal catalysts, such as Co/NGr-C@SiO2-L, allows for the cascade synthesis of N-aryl-substituted pyrroles from nitroarenes and 2,5-diketones under solvent-free conditions. researchgate.net This heterogeneous cobalt catalyst can be reused up to ten times without a significant loss in activity. researchgate.net

Table 2: Examples of Nanocatalysts in Pyrrole Synthesis

| Catalyst | Pyrrole Type | Key Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Fe3O4@SiO2-PTMS-Guanidine-SA | N-substituted pyrroles | Primary amines, 2,5-hexanedione | Mild | High-Excellent | researchgate.net |

| CuO nanoparticles | Polysubstituted pyrroles | Aromatic aldehydes, β-keto esters, nitromethane, amine | Mild, short reaction times | High | researchgate.net |

| ZnO nanoparticles | 1,2,3,5-tetrasubstituted pyrroles | Amines, β-dicarbonyls, α-bromoketones | Solvent-free, sonochemical | Good | nih.gov |

Advanced Spectroscopic and Structural Characterization of 5 4 Methoxyphenyl 2h Pyrrole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of organic molecules, including 5-(4-methoxyphenyl)-2H-pyrrole systems. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the molecule can be determined.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of pyrrole (B145914) derivatives provides a wealth of information about the protons in different chemical environments. For instance, in a related compound, 5-(4-methoxyphenyl)-2,3-diphenylpyrrole, the proton signals are well-resolved. The methoxy (B1213986) group (OCH₃) protons appear as a singlet at approximately 3.85 ppm. The pyrrole ring proton shows a doublet at 6.59 ppm (J = 2.9 Hz), and the protons of the 4-methoxyphenyl (B3050149) group appear as a doublet at 6.95 ppm (J = 8.8 Hz) and 7.48 ppm (J = 8.8 Hz). The remaining aromatic protons from the diphenyl groups are observed in the multiplet region between 7.18 and 7.42 ppm. amazonaws.com

In another example, ethyl 4-hydroxy-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, the methoxy protons resonate as a singlet at 3.77 ppm. nih.gov The aromatic protons of the 4-methoxyphenyl group appear as doublets at 6.84 ppm and 7.05 ppm (J = 9 Hz). nih.gov The proton at the chiral center (ArCHNCH₃) is observed as a singlet at 4.94 ppm. nih.gov

The following table summarizes representative ¹H NMR data for various this compound derivatives:

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 5-(4-methoxyphenyl)-2,3-diphenylpyrrole | CDCl₃ | 8.27-8.37 (br, 1H, NH), 7.48 (d, J = 8.8 Hz, 2H), 7.38–7.42 (m, 3H), 7.18–7.34 (m, 7H), 6.95 (d, J = 8.8 Hz, 2H), 6.59 (d, J = 2.9 Hz, 1H), 3.85 (s, 3H, OCH₃) amazonaws.com |

| Ethyl 4-hydroxy-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate | - | 9.08 (br s, 1H, OH), 7.05 (d, J = 9 Hz, 2H, ArH), 6.84 (d, J = 9 Hz, 2H, ArH), 4.94 (s, 1H, ArCHNCH₃), 4.10 (q, J = 7.5 Hz, 2H, OCH₂), 3.77 (s, 3H, OCH₃), 2.77 (s, 3H, NCH₃), 1.09 (t, J = 6 Hz, 3H, CH₃) nih.gov |

| 5-(4-Methoxyphenyl)-2-((methylsulfonyl)methyl)-3,4-dihydro-2H-pyrrole | CDCl₃ | 7.79 (d, J = 8.8 Hz, 2H), 6.93 (d, J = 8.8 Hz, 2H), 4.70 – 4.62 (m, 1H), 3.86 (s, 3H), 3.37 (dd, J = 14.4, 8.5 Hz, 1H), 3.23 (d, J = 4.9 Hz, 1H), 3.20 (s, 3H), 3.14 – 3.04 (m, 1H), 2.96 – 2.87 (m, 1H), 2.48 – 2.39 (m, 1H), 1.83 – 1.72 (m, 1H) rsc.org |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. In ethyl 4-hydroxy-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, the methoxy carbon appears at 55.4 ppm. nih.gov The carbons of the 4-methoxyphenyl group are observed at 114.4 ppm and 128.9 ppm for the CH carbons, and 126.6 ppm and 160.1 ppm for the quaternary carbons. nih.gov The carbonyl carbons of the pyrrole ring are found at 157.5 ppm and 164.0 ppm. nih.gov

For 5-(4-methoxyphenyl)-2-((methylsulfonyl)methyl)-3,4-dihydro-2H-pyrrole, the ¹³C NMR spectrum shows the methoxy carbon at 55.4 ppm. rsc.org The carbons of the 4-methoxyphenyl group appear at 113.9 ppm and 129.7 ppm, with the quaternary carbons at 126.1 ppm and 162.1 ppm. rsc.org The imine carbon of the dihydro-2H-pyrrole ring is observed at 173.8 ppm. rsc.org

The table below presents a selection of ¹³C NMR data for related compounds:

| Compound | Solvent | Chemical Shift (δ, ppm) |

| Ethyl 4-hydroxy-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate | - | 165.2 (COH), 164.0 (C=O), 160.1 (quart. ArC), 157.5 (C=O), 128.9 (ArCH), 126.6 (quart. ArC), 114.4 (ArCH), 113.0 (CCO), 62.3 (CH₂O), 61.1 (ArCHNCH₃), 55.4 (OCH₃), 27.7 (NCH₃), 14.1 (CH₃) nih.gov |

| 5-(4-Methoxyphenyl)-2-((methylsulfonyl)methyl)-3,4-dihydro-2H-pyrrole | CDCl₃ | 173.8, 162.1, 129.7, 126.1, 113.9, 67.1, 60.5, 55.4, 42.9, 34.8, 28.9 rsc.org |

| Diethyl 4-(furan-2-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,3-dicarboxylate | CDCl₃ | 165.8, 159.9, 159.5, 147.6, 141.1, 132.3, 127.4, 124.9, 123.9, 119.5, 115.1, 113.9, 111.3, 105.9, 61.1, 60.9, 55.6, 14.2, 14.0 rsc.org |

Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR, GIAO method)

For more complex structures or for unambiguous assignment of ¹H and ¹³C signals, advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) are employed. These experiments reveal correlations between protons, between protons and carbons, and long-range couplings, which are invaluable for confirming the connectivity of atoms. For example, in the structural determination of 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, 2D NMR data, including ¹H-¹⁵N HSQC and HMBC spectra, were crucial for assigning the signals to the nitrogen atoms of the triazole ring. mdpi.com

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are also utilized to predict NMR chemical shifts. tandfonline.comnih.govresearchgate.net This theoretical approach can be used in conjunction with experimental data to confirm structural assignments, especially for complex molecules or where experimental data may be ambiguous. tandfonline.comnih.govresearchgate.netmodgraph.co.uk The GIAO method has been applied to calculate the ¹H chemical shifts for various heteroaromatic compounds, including pyrrole derivatives. modgraph.co.uk

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying characteristic functional groups. In pyrrole derivatives, the N-H stretching vibration is typically observed in the region of 3400 cm⁻¹. iucr.org The C=O stretching vibrations in pyrrole-2,3-diones appear as strong bands in the range of 1660-1820 cm⁻¹. scispace.com

For instance, in diethyl 4-(furan-2-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,3-dicarboxylate, characteristic IR absorption bands are observed at 2925.4 cm⁻¹ (C-H stretch), 1721.1 cm⁻¹ (C=O stretch), 1514.6 cm⁻¹, and 1214.5 cm⁻¹. rsc.org In another example, methyl 5-(4-dimethylaminophenyl)-1H-pyrrole-2-carboxylate, the FT-IR spectrum shows bands at 3327 and 3269 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O stretch), and 1612 cm⁻¹ (C=C stretch). mdpi.com

A summary of FT-IR data for related compounds is provided in the table below:

| Compound | Sample Prep | Characteristic Absorption Bands (ṽ, cm⁻¹) |

| Diethyl 4-(furan-2-yl)-1-(4-methoxyphenyl)-1H-pyrrole-2,3-dicarboxylate | KBr | 2925.4, 1721.1, 1514.6, 1214.5, 1129.9, 750.5, 667.9 rsc.org |

| Diethyl-1-(4-methoxyphenyl)-4-(p-tolyl)-1H-pyrrole 2,3dicarboxylate | KBr | 2981.9, 1717.9, 1514.1, 1419.2, 1381.3, 1245.0, 1175.9, 1226.7, 1043.6, 835.7, 755.3, 663 rsc.org |

| Ethyl 4-hydroxy-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate | - | 1675 (C=O), 1615 (C=O) nih.gov |

Raman Spectroscopy Applications

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the fragmentation pathways of organic molecules. For pyrrole derivatives, including those with a methoxyphenyl substituent, MS analysis reveals characteristic patterns that aid in their structural confirmation.

In the analysis of related methoxyphenyl-substituted pyrrole compounds, the molecular ion peak is a critical starting point. For instance, in the mass spectrum of 1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione, the molecular ion peak ([M]⁺) is observed at an m/z consistent with its molecular formula. mdpi.com A common fragmentation pathway observed in such compounds is the loss of the methoxy group (–OCH₃), which provides a significant clue to the presence of this functional group. mdpi.com

The fragmentation of the pyrrole core itself is also a key diagnostic feature. Studies on 2-substituted pyrrole derivatives have shown that the nature of the substituent significantly influences the fragmentation pathways. For compounds bearing aromatic groups, typical losses include H₂O, aldehydes, and even the pyrrole moiety itself from the protonated molecular ion [M+H]⁺. iucr.org These fragmentation patterns are instrumental in the structural elucidation of newly synthesized derivatives.

A summary of mass spectrometry data for related pyrrole derivatives is presented in the table below.

| Compound | Molecular Ion (m/z) | Key Fragmentation Notes |

| 1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione | 217.22 ([M]⁺) | Loss of methoxy group (–OCH₃); Cleavage of methylene (B1212753) bridge. mdpi.com |

| Ethyl 5-(4-bromophenyl)-1-(1-(2-(4-methoxybenzylidene)-hydrazineyl)-2-isopropyl-1-oxopropan-2-yl)-2-methyl-1H-pyrrole-3-carboxylate | Not specified | Structure confirmed by mass spectroscopy. mdpi.com |

| 4-(3-chlorophenyl)-1-(4-chlorophenyl)-2-methyl-N-(2-oxo-2H-chromen-4-yl)-1H-pyrrole-3-carboxamide | 488 | Corresponds to the calculated molecular weight. iucr.org |

| 4-(3-bromophenyl)-1-(4-chlorophenyl)-2-methyl-N-(2-oxo-2H-chromen-4-yl)-1H-pyrrole-3-carboxamide | 532 | Corresponds to the calculated molecular weight. iucr.org |

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of elemental composition. By providing highly accurate mass measurements, HRMS validates the molecular formula of a compound, which is a critical step in the characterization of novel this compound derivatives.

For example, the HRMS analysis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea confirmed the expected molecular ion at m/z = 336.1342 [M+H]⁺, which is in excellent agreement with the calculated mass for its molecular formula, C₁₉H₁₈N₃O₃. mdpi.com This level of precision is crucial for differentiating between compounds with the same nominal mass but different elemental compositions.

Similarly, HRMS has been used to validate the molecular formulas of other complex pyrrole derivatives, such as those synthesized for potential therapeutic applications. researchgate.net The technique's ability to provide exact mass data is a testament to its power in modern organic and medicinal chemistry research.

The following table summarizes HRMS data for several complex pyrrole derivatives containing the methoxyphenyl moiety.

| Compound | Molecular Formula | Calculated m/z | Found m/z | Ion |

| 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea | C₁₉H₁₈N₃O₃ | 336.1342 | 336.1342 | [M+H]⁺ |

| Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate | C₁₇H₂₂N₂O₅ | 357.1 | 357.1 | [M+Na]⁺ |

| 5-(4-methoxyphenyl)-7-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile | Not specified | Not specified | Confirmed by HRMS | Not specified |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. This technique has been applied to derivatives of this compound to understand their molecular geometry, conformation, and the noncovalent interactions that govern their crystal packing.

The crystal structures of several pyrrole derivatives containing the 4-methoxyphenyl group have been successfully determined. For instance, the crystal structure of 4-(4-methoxyphenyl)-2-(thiophen-2-yl)-1H-pyrrole, a close analogue, has been reported. iucr.org In this structure, the molecule adopts a specific conformation in the crystalline lattice, and the packing is characterized by a linear arrangement along a crystallographic axis. iucr.org

In a more complex system, a spiro-fused derivative, 30-Benzoyl-40-hydroxy-10-(4-methoxyphenyl)-5-methyl-2H-spiro[furo[3,2-c]quinoline-3,20-pyrrole]-2,4,50(10H,5H)-trione, its structure was unambiguously confirmed by X-ray crystallography, revealing the intricate connectivity and stereochemistry of the spirocyclic system. scispace.com

The crystal structure of ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate shows that the five-membered pyrrolidine (B122466) ring is nearly planar. nih.gov The dihedral angle between this ring and the pendant phenyl ring is 85.77 (7)°. nih.gov

The table below presents crystallographic data for a related pyrrole derivative.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 3-(4-bromophenyl)-2-nitroso-5-phenyl-1H-pyrrole | C₁₆H₁₁BrN₂O | Triclinic | P-1 | - | - | - | - |

| Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate | C₁₇H₂₂N₂O₅ | Monoclinic | P2₁/n | - | - | - | - |

The solid-state packing of molecules is governed by a network of noncovalent interactions. In the crystal structures of this compound derivatives, hydrogen bonds and C-H···π interactions are prominent.

In the crystal structure of ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, an intramolecular N—H⋯O hydrogen bond is observed, which forms an S(6) ring motif. nih.gov Furthermore, the molecules form inversion dimers in the crystal through O—H⋯O hydrogen bonds. nih.gov

The study of 2,4-diarylpyrroles revealed that while one derivative showed a linear arrangement without the involvement of the pyrrolic N—H group in intermolecular interactions, a related nitrosyl pyrrole derivative exhibited multiple hydrogen bonds involving the pyrrolic N—H group. iucr.org These interactions can lead to the formation of complex supramolecular architectures, such as the trimeric structure observed in the nitrosyl pyrrole. iucr.org

Bader's Theory of 'Atoms-in-Molecules' (AIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader and his colleagues, offers a method to define and analyze atoms and chemical bonds based on the topology of the electron density (ρ). mdpi.comopenmedicinalchemistryjournal.com This theory allows for the partitioning of a molecule into atomic basins, enabling the calculation of various atomic properties. openmedicinalchemistryjournal.com A key concept in AIM is the bond critical point (BCP), a point of minimum electron density between two bonded atoms where the gradient of the electron density is zero. openmedicinalchemistryjournal.com The properties at the BCP, such as the value of the electron density itself and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the chemical bond. openmedicinalchemistryjournal.com

AIM analysis is a powerful tool for characterizing both strong covalent bonds and weaker noncovalent interactions like hydrogen bonds and van der Waals forces. nih.gov For instance, studies on complex crystalline spiropyrrolizine compounds, which include a 4-methoxyphenyl group, have utilized QTAIM to characterize and understand the interplay of various noncovalent interactions that stabilize the crystal structure. nih.gov Although a specific AIM analysis for this compound was not identified in the surveyed literature, this theoretical framework remains a crucial method for elucidating its bonding characteristics and intermolecular interactions.

Noncovalent Interaction (NCI) Plot Index

The Noncovalent Interaction (NCI) plot index is a computational tool used to visualize and analyze weak, noncovalent interactions in three-dimensional space. This method is based on the relationship between the electron density (ρ) and its derivative, the reduced density gradient (s). Isosurfaces of the reduced density gradient at low ρ values reveal regions of noncovalent interactions. These surfaces are typically color-coded to distinguish between different types of interactions: strong attractive interactions like hydrogen bonds are usually shown in blue, very weak van der Waals interactions in green, and repulsive steric clashes in red.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational changes, dynamics, and thermodynamic properties of a molecule or a molecular complex. In drug discovery, MD simulations are frequently used to investigate the stability of a ligand-protein complex, explore binding and unbinding pathways, and refine docked poses. nih.gov

For example, MD simulations have been employed to study the stability of 2H-pyrrole-2-one derivatives within the active site of the Erwinia chrysanthemi L-asparaginase enzyme, revealing stable conformations and binding patterns under simulated physiological conditions. nih.gov Similarly, simulations have been used to assess the stability of newly designed Aurora kinase inhibitors based on imidazo[4,5-b]pyridine scaffolds. bohrium.com Although no specific MD simulation studies were found for this compound, this technique would be essential for validating its potential binding modes in a dynamic environment and understanding the conformational flexibility that influences its biological activity.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in identifying the key molecular features (descriptors) that correlate with potency. bohrium.comtandfonline.com

While a dedicated SAR study for this compound is not detailed, extensive research on related analogues highlights the importance of the methoxyphenyl-pyrrole moiety for various biological activities.

Anticancer Activity: In a series of 3-aroyl-1-arylpyrroles, compounds with a methoxy group on the phenyl ring were evaluated as inhibitors of tubulin polymerization. nih.gov The position of the methoxy group was found to influence activity, although these compounds were generally moderate to weak inhibitors of MCF-7 breast cancer cell growth. nih.gov

Enzyme Inhibition: SAR studies on benzimidazole-based pyrrole hybrids revealed that the presence of a para-methoxy (p-OCH₃) group on the aryl ring, as seen in compound 2 from the study, resulted in significant inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. ijpda.org

Antifungal Activity: For a series of novel pyrrole derivatives, a 4-hydroxyphenyl ring was identified as a critical feature for potent antifungal activity against C. albicans. This suggests that modifications to the para substituent on the phenyl ring are crucial for determining biological function.

Anticoagulant Activity: In the development of Factor Xa inhibitors based on an apixaban (B1684502) scaffold, the introduction of pyrrole moieties was explored. The biological data showed that derivatives containing these heterocyclic rings possessed high anticoagulant activity.

Table 1: Summary of SAR Findings for Analogues Containing a Substituted Phenyl-Pyrrole Moiety

| Compound Class | Key Structural Feature | Observed Biological Activity | Reference |

|---|---|---|---|

| Benzimidazole-pyrrole hybrids | p-OCH₃ on aryl ring | Significant inhibition of AChE and BuChE enzymes | ijpda.org |

| 3-Aroyl-1-arylpyrroles | Methoxy group on phenyl ring | Inhibition of tubulin polymerization | nih.gov |

| Novel pyrrole derivatives | 4-hydroxyphenyl ring | Potent antifungal activity against C. albicans | |

| Apixaban-based pyrrole derivatives | Pyrrole moiety as P2 binding element | High anticoagulant activity (Factor Xa inhibition) |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used in drug design to screen virtual libraries of compounds and to propose binding modes that can explain observed biological activity and guide further optimization.

Docking studies on various analogues containing the 4-methoxyphenyl-pyrrole scaffold have provided valuable insights into their interactions with different biological targets.

Enoyl ACP Reductase (InhA) Inhibition: A study on oxadiazole-ligated pyrrole derivatives as antitubercular agents included compounds with 2-methoxy, 3-methoxy, and 4-methoxyphenyl substituents. Docking simulations against the InhA enzyme from Mycobacterium tuberculosis were performed to understand the binding interactions.

Cholinesterase Inhibition: For a series of benzimidazole-based pyrrole hybrids designed as anti-Alzheimer's agents, molecular docking was used to confirm binding interactions. ijpda.org The most potent analogues, including one with a p-OCH₃ group on the aryl ring, established numerous interactions within the active sites of AChE and BuChE, with calculated docking scores of -10.50 (AChE) and -8.97 (BuChE) for the most active compound in the series. ijpda.org

Antimycobacterial Activity: In a study of pyrrolyl hydrazones, a derivative containing a 3-methoxybenzylidene group, N′-(3-Methoxybenzylidene)-4-(1H-pyrrol-1-yl)benzohydrazide , was synthesized and evaluated. Docking studies were employed to understand the structural features affecting the binding of these hydrazones to the enoyl ACP reductase receptor. Another study docked 2-(4-Methoxyphenyl)-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole into the active site of a Mycobacterium tuberculosis enzyme, showing significant binding affinity.

These studies underscore the utility of molecular docking in rationalizing the biological activity of methoxyphenyl-pyrrole derivatives and guiding the design of new, more potent agents.

Table 2: Molecular Docking Results for Selected Analogues

| Compound/Analogue | Target Protein | Docking Score (kcal/mol) | Key Interactions Noted | Reference |

|---|---|---|---|---|

| Benzimidazole-pyrrole hybrid (with p-OCH₃) | AChE / BuChE | -10.50 / -8.97 (for most potent analog) | Multiple interactions with active site residues | ijpda.org |

| 2-(4-Methoxyphenyl)-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole | M. tuberculosis enzyme | Not specified | Significant binding affinity observed | |

| Oxadiazole ligated pyrroles (with methoxyphenyl group) | Enoyl ACP Reductase (InhA) | -7.09 (G-Score for a designed NCE) | Binding affinity indicated by GLIDE Score (G-Score) |

Theoretical and Computational Investigations of 5 4 Methoxyphenyl 2h Pyrrole

Role as a Synthetic Intermediate

5-(4-methoxyphenyl)-2H-pyrrole serves as a versatile building block in organic synthesis. chemimpex.com Its structure allows for further chemical transformations, enabling the creation of more complex molecules. chemimpex.com It can be used as a precursor for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. chemimpex.com For instance, the pyrrole (B145914) ring can undergo substitution reactions, and the methoxyphenyl group can be modified to introduce different functionalities. mdpi.com

Potential in Medicinal Chemistry

Pyrrole derivatives are a well-established class of compounds with a wide range of biological activities. researcher.life The structural motif of this compound makes it a scaffold of interest for the development of new therapeutic agents. ontosight.ai Research into similar pyrrole-containing compounds has shown potential for anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The methoxyphenyl group, in particular, may enhance the compound's interaction with biological targets.

Applications in Materials Science

The incorporation of pyrrole units into polymers can lead to materials with interesting electronic and mechanical properties. acs.orgchemimpex.com The this compound moiety could be incorporated into polymer chains to create novel materials. chemimpex.com These materials could have potential applications in areas such as conductive polymers, sensors, and other advanced electronic devices. atamanchemicals.comrsc.org

Research Applications of 5 4 Methoxyphenyl 2h Pyrrole and Its Derivatives Mechanistic and Theoretical Focus

Applications in Materials Science

The inherent electronic and photophysical properties of the 5-(4-methoxyphenyl)-2H-pyrrole scaffold have propelled its use and the use of its derivatives in various domains of materials science. From organic electronics to advanced optical materials, the methoxyphenyl-substituted pyrrole (B145914) core offers a versatile platform for molecular engineering.

Development of Organic Semiconducting Materials

Pyrrole-containing compounds have long been investigated for their potential as organic semiconductors. tdl.org The electron-rich nature of the pyrrole ring makes it an excellent candidate for hole-transporting materials. tdl.org However, this high electron density also renders simple pyrroles susceptible to oxidation, which can be a significant challenge for their practical application in electronic devices. tdl.org

To enhance the stability of pyrrole-based semiconductors, a common strategy involves the synthesis of pyrrole-fused aromatic heterocyclic ring systems. tdl.org Fusing the pyrrole moiety with more stable aromatic rings, such as thiophene, can effectively lower the Highest Occupied Molecular Orbital (HOMO) energy level, thereby improving the material's resistance to oxidation while allowing for the tuning of the bandgap. tdl.org While specific data on the semiconducting properties of this compound itself is limited, the principles of molecular design for pyrrole-based semiconductors are well-established. The introduction of the 4-methoxyphenyl (B3050149) group at the 5-position of the pyrrole ring is expected to influence the electronic properties of the material. The methoxy (B1213986) group is a strong electron-donating group, which would further increase the electron density of the pyrrole ring, potentially enhancing its hole-transporting capabilities but also possibly increasing its susceptibility to oxidation if not appropriately stabilized within a larger fused aromatic structure.

Role in Organic Photovoltaics and Organic Field-Effect Transistors

Derivatives of pyrrole have shown significant promise in the fields of organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). nih.govresearchgate.net A particularly successful class of pyrrole derivatives in these applications is the diketopyrrolopyrrole (DPP) core. nih.govfrontiersin.org DPP-based materials are constructed around a donor-acceptor (D-A) architecture, where the electron-deficient DPP core is flanked by electron-donating aromatic groups. nih.gov This design promotes strong intermolecular π-π stacking and facilitates efficient charge transport. nih.govfrontiersin.org

While not a DPP derivative itself, the this compound moiety can be envisioned as a component within more complex molecular structures for OPVs and OFETs. For instance, a series of phenanthroline functionalized triarylamines, including a methoxyphenyl-substituted derivative, exhibited high-performance p-channel behavior in OFETs, with the methoxyphenyl substitution resulting in the highest hole mobility (μh) of up to 1.1 cm² V⁻¹ s⁻¹. rsc.org This highlights the potential of the methoxyphenyl group to enhance charge carrier mobility in organic semiconductors.

The power conversion efficiency (PCE) of organic solar cells is a critical parameter. Research on DPP-based solar cells has demonstrated that modifications to the polymer backbone and side chains can significantly impact PCE. scitechdaily.comrsc.orgchemrevlett.com For example, post-polymerization fractionation of DPP-based polymers has led to enhancements in PCE of over 50%, achieving values as high as 6.3%. rsc.org Although direct application of this compound in high-efficiency solar cells has not been extensively reported, the electronic influence of the methoxyphenyl group makes it an interesting candidate for incorporation into novel donor materials for OPVs.

Below is a table summarizing the performance of various pyrrole-based derivatives in organic electronic devices.

| Compound/Polymer Class | Application | Key Performance Metric | Value |

| Phenanthroline-functionalized triarylamine (with methoxyphenyl) | OFET | Hole Mobility (μh) | Up to 1.1 cm² V⁻¹ s⁻¹ rsc.org |

| Diketopyrrolopyrrole-based polymer (fractionated) | OPV | Power Conversion Efficiency (PCE) | 6.3% rsc.org |

| Dithienothiophene and furan-flanked DPP polymer | OFET | Hole Mobility (μFET) | Up to 0.18 cm²/Vs nih.gov |

| Diketopyrrolopyrrole-based donor-acceptor copolymer | OFET | Hole Mobility | ~1 cm²/Vs rsc.org |

Fluorophore Design and Luminescence Properties

The pyrrole scaffold is a versatile platform for the design of novel fluorophores. The photophysical properties of these materials, including their absorption and emission wavelengths, Stokes shift, and fluorescence quantum yield, can be finely tuned through chemical modification. The incorporation of a 4-methoxyphenyl group is a common strategy to modulate these properties.

For example, a study on weakly coupled diketopyrrolopyrroles containing methoxyphenyl substituents investigated their photophysical properties. nih.gov The emission of these compounds was significantly red-shifted compared to simpler DPPs, reaching up to 650 nm. nih.gov Theoretical calculations indicated that the excited state was primarily localized on the DPP core. nih.gov

The table below presents selected photophysical data for a diketopyrrolopyrrole derivative incorporating methoxyphenyl groups, illustrating the influence of this substituent on the material's luminescent properties.

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

| DPP derivative with methoxyphenyl | Dichloromethane | 550 | 650 | 2900 |

Data synthesized from findings on related diketopyrrolopyrrole derivatives. nih.gov

The design of fluorophores with large Stokes shifts is particularly important for applications in fluorescence imaging to minimize self-quenching and improve signal-to-noise ratios. researchgate.net The inherent electronic characteristics of the this compound unit make it a promising building block for the development of such advanced fluorescent probes.

Incorporation into Polymeric Systems for Enhanced Properties

The integration of specific molecular units into polymeric backbones is a powerful method for creating materials with enhanced properties. A modular and facile route has been developed for the synthesis of functionalized 2,5-di(thiophen-2-yl)-1-H-arylpyrroles, which are versatile building blocks for conjugated polymers. nih.gov This synthetic approach allows for the easy customization of the N-aryl substituent, which could include the 4-methoxyphenyl group. nih.gov

The resulting polymers from these building blocks exhibit high thermal stability and good solubility in a range of common organic solvents. nih.gov Characterization of these polymers has revealed a direct correlation between the molecular packing, which can be controlled through the design of the polymer, and the resulting charge carrier mobility. nih.gov The synthesis of such polymers often involves methods like chemical oxidation or electrochemical polymerization. mdpi.comresearchgate.netimp.kiev.ua The ability to systematically modify the N-aryl group provides a mechanism to fine-tune the intermolecular interactions and solid-state packing of the polymer chains, thereby optimizing their electronic properties for specific applications.

Contributions to Catalysis Research

The pyrrole ring and its derivatives are not only important in materials science but also play a significant role in catalysis. nih.gov Pyrrole-containing macrocycles, such as porphyrins and calix chemscene.compyrroles, have been extensively studied as ligands for metal catalysts and as organocatalysts themselves. beilstein-journals.org

The Clauson-Kaas reaction, a classic method for synthesizing N-substituted pyrroles, often employs acid catalysts. beilstein-journals.org However, research has expanded to include a variety of metal catalysts to facilitate this transformation under milder and more environmentally friendly conditions. beilstein-journals.org While the direct catalytic application of this compound is not widely documented, its derivatives can act as ligands for transition metal complexes. For instance, iron complexes featuring pyrrole-based pincer ligands have been synthesized and characterized, demonstrating catalytic activity in reactions such as alkyne dimerization and hydrosilylation. utsa.edu The electronic properties of the N-aryl substituent on the pyrrole ring can influence the catalytic activity of the metal center. The electron-donating nature of the 4-methoxyphenyl group could, in principle, be used to modulate the electron density at the metal center in such catalytic systems, thereby fine-tuning its reactivity and selectivity.

Role in Coordination and Supramolecular Chemistry

The ability of molecules to self-assemble into well-defined supramolecular structures is of great interest for the development of functional materials. The pyrrole ring, with its N-H group, can act as a hydrogen-bond donor, while the aromatic system can participate in π-π stacking interactions. The 4-methoxyphenyl substituent introduces an additional site for intermolecular interactions, namely the potential for the oxygen atom to act as a hydrogen-bond acceptor.

A crystal structure analysis of a derivative containing a 5-(4-methoxyphenyl)-2-methyl-2H-1,2,3-triazol-4-yl moiety revealed the importance of various intermolecular interactions in the solid state. researchgate.net The supramolecular structure of this compound is governed by a combination of C-H···N and C-H···O hydrogen bonds, as well as S···π and π–π stacking interactions, which collectively lead to the formation of a layered crystal packing. researchgate.net Similarly, a study of N-(4-methoxyphenyl)piperazin-1-ium salts with benzoate (B1203000) anions highlighted the formation of hydrogen-bonded chain-of-rings motifs that play a dominant role in the supramolecular architecture. mdpi.com

These examples demonstrate the potential of the 5-(4-methoxyphenyl) group to direct the formation of specific supramolecular assemblies through a network of weak intermolecular forces. The understanding and control of these interactions are crucial for the rational design of crystalline materials with desired properties.

Mechanistic Studies in Biological Contexts (In Vitro)

The therapeutic potential of novel compounds is often first explored through in vitro studies, which provide a controlled environment to investigate their interactions with biological molecules and pathways. For derivatives of this compound, a range of in vitro mechanistic studies have been undertaken to elucidate their modes of action in various biological contexts. These studies are crucial for understanding how these compounds exert their effects at a molecular level, paving the way for further development.

Enzyme Inhibition Mechanism Studies

Derivatives of this compound have been investigated as inhibitors of several key enzymes implicated in a variety of diseases. Understanding the mechanism of inhibition is fundamental to optimizing their efficacy and selectivity.

Monoamine Oxidase B (MAO-B): Certain pyrrole-based compounds have demonstrated selective inhibition of MAO-B, an enzyme involved in the degradation of neurotransmitters like dopamine. nih.gov Studies suggest that some of these derivatives act as reversible and competitive inhibitors. nih.gov For instance, a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives, which share structural similarities with the methoxyphenyl-pyrrole scaffold, were found to be potent and selective MAO-B inhibitors. nih.gov The inhibitory mechanism is often characterized by the molecule binding to the active site of the enzyme, thereby preventing the substrate from binding. Molecular docking studies have further elucidated these interactions, showing that specific structural features of the pyrrole derivatives are crucial for their affinity and inhibitory activity against MAO-B. nih.gov

Acetylcholinesterase (AChE): AChE is a key enzyme in the cholinergic nervous system, responsible for breaking down the neurotransmitter acetylcholine. Some novel pyrrole derivatives have been identified as moderate inhibitors of AChE. nih.gov The mechanism of inhibition often involves the formation of stable hydrogen bonds between the inhibitor and the active site of the enzyme. nih.gov Kinetic studies of some 1,3-diaryl-pyrrole derivatives have shown a mixed competitive mode of inhibition against the related enzyme butyrylcholinesterase (BChE), suggesting that these compounds may bind to both the active site and an allosteric site on the enzyme. nih.gov

Phosphodiesterases (PDE1 and PDE4): Phosphodiesterases are a group of enzymes that regulate the levels of cyclic nucleotides, which are important second messengers in various cellular processes. Inhibition of PDE4, in particular, has been shown to have anti-inflammatory effects. nih.gov The mechanism of action of PDE4 inhibitors involves increasing the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) by preventing its degradation. nih.govresearchgate.net This leads to the activation of downstream signaling pathways that ultimately suppress inflammatory responses. nih.gov While specific mechanistic studies on this compound derivatives are emerging, the broader class of pyrrole-containing compounds has shown promise as PDE inhibitors.

DNA Gyrase: Pyrrolamides, a class of compounds containing a pyrrole ring, are known to target DNA gyrase, an essential bacterial enzyme involved in DNA replication. nih.gov By inhibiting this enzyme, these compounds disrupt DNA synthesis, leading to bacterial cell death. nih.gov This mechanism provides a clear rationale for the antibacterial activity of certain pyrrole derivatives.

Aurora-A Kinase and Histone Deacetylase (HDAC): Some inhibitors of histone deacetylases (HDACs) have been found to indirectly affect the levels of Aurora A kinase, a key regulator of mitosis. nih.govelsevierpure.com The proposed mechanism involves the inhibition of HDAC6, which leads to the acetylation of Hsp90. This, in turn, causes the dissociation of Hsp90 from Aurora-A, leading to its degradation. elsevierpure.com This provides a potential mechanism for the antiproliferative effects of certain pyrrole-containing HDAC inhibitors.

Table 1: Enzyme Inhibition Mechanisms of this compound Derivatives and Related Compounds

| Enzyme | Compound Class | Mechanism of Inhibition | Reference |

| MAO-B | Pyrrole-based hydrazide–hydrazones | Selective, reversible, and competitive inhibition. | nih.govnih.gov |

| AChE | Pyrrole-based hydrazide–hydrazones | Moderate inhibition, likely involving hydrogen bonding in the active site. | nih.gov |

| PDE4 | General PDE4 inhibitors | Inhibition of cAMP degradation, leading to increased intracellular cAMP levels and subsequent anti-inflammatory effects. | nih.govresearchgate.net |

| DNA Gyrase | Pyrrolamides | Inhibition of the enzyme disrupts DNA synthesis, leading to bacterial cell death. | nih.gov |

| Aurora-A Kinase | Histone Deacetylase Inhibitors | Indirectly reduces Aurora-A levels through HDAC6 inhibition and subsequent proteasomal degradation. | nih.govelsevierpure.com |

| Histone Deacetylase | General HDAC inhibitors | Bind to the zinc-containing catalytic domain, repressing deacetylase enzymatic activity. | mdpi.com |

Antioxidant Activity Investigations: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) Mechanisms

The ability of a compound to act as an antioxidant is often attributed to its capacity to donate a hydrogen atom or an electron to neutralize free radicals. The two primary mechanisms for this are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Studies on various pyrrole derivatives have indicated that they can act as antioxidants through the HAT mechanism, where the N-H group of the pyrrole ring donates a hydrogen atom to a radical. acs.org The efficiency of this process can be influenced by the substituents on the pyrrole ring. For instance, the incorporation of a hydrazide-hydrazone moiety into the pyrrole structure is thought to enhance radical scavenging properties through both HAT and SET mechanisms. nih.gov

The antioxidant activity of some pyrrole derivatives has been evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gov These tests have confirmed the radical-scavenging properties of certain novel pyrrole compounds. nih.gov Furthermore, computational studies have been employed to predict the antioxidant activities of pyrrole derivatives, with key molecular descriptors like bond length, HOMO energy, and polarizability playing a significant role. mdpi.com

Antiproliferative and Cytotoxicity Mechanisms (in vitro cell lines)

The antiproliferative and cytotoxic effects of this compound derivatives and related compounds have been investigated in various cancer cell lines. The mechanisms underlying these effects are often multifaceted.

Induction of Apoptosis and Cell Cycle Arrest: Some pyrrole derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For example, one study found that a particular derivative induced apoptosis and G0/G1 cell cycle arrest in human melanoma A375 cells. nih.gov

Targeting Protein-Protein Interactions: A novel series of tetrasubstituted pyrrole derivatives was designed to mimic hydrophobic protein motifs and disrupt protein-protein interactions that are crucial for cancer cell survival. These compounds exhibited significant toxicity against human epithelial melanoma A375 cells. mdpi.com

Inhibition of Kinases: As mentioned earlier, the inhibition of kinases like Aurora-A can lead to mitotic defects and ultimately cell death in cancer cells. nih.govelsevierpure.com This represents a potential mechanism for the antiproliferative activity of certain pyrrole derivatives.

The cytotoxicity of these compounds is typically evaluated using assays like the MTS assay, which measures the metabolic activity of cells as an indicator of cell viability. nih.gov Studies have shown that the structural features of the pyrrole derivatives, such as the substituents on the pyrrole core and the N-1 position, can significantly influence their cytotoxic effects. nih.gov

Table 2: Antiproliferative and Cytotoxicity Mechanisms of Pyrrole Derivatives

| Mechanism | Cell Line(s) | Observed Effect | Reference |

| Induction of Apoptosis and Cell Cycle Arrest | Human melanoma A375 cells | Induction of apoptosis and G0/G1 cell cycle arrest. | nih.gov |

| Disruption of Protein-Protein Interactions | Human epithelial melanoma A375 cells | Significant cytotoxicity. | mdpi.com |

| Inhibition of Aurora-A Kinase | Cancer cell lines | Mitotic defects and cell death. | nih.govelsevierpure.com |

Mechanistic Basis of Antimicrobial Efficacy (in vitro against bacteria/fungi)

The antimicrobial properties of pyrrole derivatives have been attributed to several mechanisms of action.

Inhibition of Essential Enzymes: As discussed previously, the inhibition of bacterial DNA gyrase by pyrrolamides is a key mechanism of their antibacterial activity. nih.gov This disrupts a fundamental process in bacterial replication, leading to cell death.

The antimicrobial activity of these compounds is typically assessed in vitro by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. Studies have shown that various synthetic pyrrole derivatives exhibit promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. nih.govjournalcra.com

Understanding Interactions with Biological Systems and Cellular Processes (General Research)

Beyond specific enzyme inhibition or cytotoxic effects, research has also focused on the broader interactions of this compound derivatives with biological systems. This includes studying their interactions with cellular membranes and plasma proteins.

For instance, studies on Mannich base derivatives of pyrrolo[3,4-c]pyrrole (B14788784) have investigated how these compounds interact with artificial models of cell membranes. mdpi.com Understanding these interactions is crucial for predicting the absorption and distribution of these compounds if they were to be developed as drugs. Furthermore, the binding of these derivatives to major plasma proteins like human serum albumin and alpha-1-acid glycoprotein (B1211001) has been examined to understand their pharmacokinetic properties. mdpi.com

These broader investigations provide a more holistic view of how these compounds behave in a biological environment, which is essential for their further development as therapeutic agents.

Q & A

Basic: What are the recommended synthetic routes for 5-(4-methoxyphenyl)-2H-pyrrole, and how can purity be optimized?

A common method involves cyclization reactions using substituted precursors. For example, refluxing a substituted pyrrole precursor (e.g., 4-methoxyphenyl-containing intermediates) in xylene with a dehydrogenation agent like chloranil, followed by NaOH workup and recrystallization from methanol, yields the target compound . Purity optimization requires careful control of reaction time (25–30 hours) and temperature, as well as post-synthesis purification via column chromatography or repeated recrystallization. Impurities often arise from incomplete cyclization or byproducts; TLC monitoring and HPLC analysis are critical for quality control.

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR can confirm the substitution pattern and aromaticity. For instance, the methoxy group (-OCH) typically appears as a singlet near δ 3.8 ppm in H NMR, while pyrrole protons resonate between δ 6.0–7.5 ppm .

- X-ray Crystallography: Single-crystal analysis resolves the planar structure of the pyrrole ring and the spatial orientation of the 4-methoxyphenyl substituent. Disorder in the main residue, if present, must be addressed using refinement software (e.g., SHELX) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] or [M+Na]) with an error margin < 5 ppm .

Advanced: How do electronic effects of the 4-methoxyphenyl group influence the reactivity of 2H-pyrrole in cross-coupling reactions?

The electron-donating methoxy group activates the phenyl ring toward electrophilic substitution but may deactivate the pyrrole core toward nucleophilic attack. For Suzuki-Miyaura couplings, the methoxy group enhances stability of the intermediate palladium complex, though steric hindrance can reduce yields. Computational studies (DFT) on analogous systems suggest that substituent positioning affects HOMO-LUMO gaps, influencing regioselectivity . Experimental optimization (e.g., ligand choice, solvent polarity) is recommended to mitigate competing side reactions.

Advanced: What strategies address contradictions in reported synthetic yields for 5-aryl-2H-pyrroles?

Discrepancies in yields (e.g., 46% vs. 63% in similar reactions) often stem from:

- Substituent electronic effects: Electron-withdrawing groups on the aryl moiety may slow cyclization .

- Reaction scalability: Small-scale reactions (<1 mmol) may suffer from inefficient heat transfer, impacting reproducibility .

- Purification challenges: Polar byproducts (e.g., hydroxylated intermediates) can co-elute with the target compound during chromatography. Gradient elution or alternative solvents (e.g., ethyl acetate/hexane vs. methanol/water) may improve separation.

Advanced: How can computational modeling guide the design of this compound derivatives for biological activity studies?